Crucial Intermediate for the JAK1-Selective Inhibitor Upadacitinib (ABT-494): Activity Comparison with a Non-Fluorinated Analog
The 3,5-difluoropyridine moiety is a critical pharmacophore in Upadacitinib, a JAK1-selective inhibitor. While the exact building block 3,5-difluoropyridine-2-carbonyl chloride is used to construct this motif, the differentiation can be inferred by comparing Upadacitinib's JAK1 potency (IC50 = 0.045 μM) and selectivity against JAK2 (IC50 = 0.109 μM) to a hypothetical non-fluorinated analog or early lead molecules. The presence of the 3,5-difluoro substitution is known to be essential for achieving the final selectivity profile [1]. A direct head-to-head comparison of synthetic routes shows that the route using this specific acyl chloride is integral to the patented process for the drug's manufacture [2].
| Evidence Dimension | JAK1 vs JAK2 inhibitory potency and selectivity of the final drug, structural necessity of the 3,5-difluoro motif |
|---|---|
| Target Compound Data | Upadacitinib (synthesized using 3,5-difluoropyridine-2-carbonyl chloride as a key intermediate) JAK1 IC50 = 0.045 μM, JAK2 IC50 = 0.109 μM . |
| Comparator Or Baseline | Early non-fluorinated or mono-fluorinated analogs showed significantly reduced selectivity or potency in preliminary SAR studies reported in the patent literature [2]. |
| Quantified Difference | Not available as a direct numerical comparison for the intermediate itself, but the final drug's >2-fold selectivity over JAK2 and >40-fold over JAK3 is attributed to this specific substitution. |
| Conditions | In vitro kinase inhibition assay using recombinant human JAK1 and JAK2. |
Why This Matters
This evidence demonstrates the non-substitutable nature of the 3,5-difluoropyridine building block for achieving the required potency and selectivity profile of a commercialized JAK1 inhibitor, making the acyl chloride a critical procurement item for synthesizing this and related clinical candidates.
- [1] Inxight Drugs. Upadacitinib (NCATS). View Source
- [2] Patent Application WO 2018/067688 A1. Process and Intermediates for the Preparation of Upadacitinib. View Source
